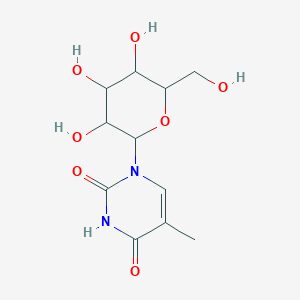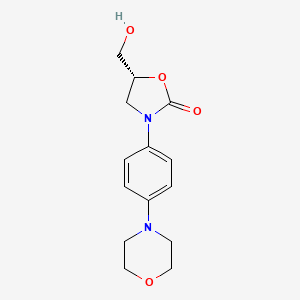
(R)-5-(hydroxymethyl)-3-(4-morpholinophenyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-Morpholinyl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one is a synthetic organic compound that features a morpholine ring, a phenyl group, and an oxazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Morpholinyl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves multi-step organic reactions. One common approach might include:
Formation of the Oxazolidinone Core: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: This step may involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the phenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Morpholinyl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxazolidinone ring can be reduced to an amine under hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the synthesis of polymers, resins, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-(4-Morpholinyl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-(4-Morpholinyl)phenyl)-5-methyl-oxazolidin-2-one: Similar structure but lacks the hydroxymethyl group.
3-(4-(4-Piperidinyl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one: Similar structure but contains a piperidine ring instead of a morpholine ring.
Uniqueness
3-(4-(4-Morpholinyl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one is unique due to the presence of both the morpholine ring and the hydroxymethyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
264601-17-4 |
|---|---|
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(5R)-5-(hydroxymethyl)-3-(4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H18N2O4/c17-10-13-9-16(14(18)20-13)12-3-1-11(2-4-12)15-5-7-19-8-6-15/h1-4,13,17H,5-10H2/t13-/m1/s1 |
InChI Key |
XBIDNDZEMBYVFR-CYBMUJFWSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CO |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3CC(OC3=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13424959.png)

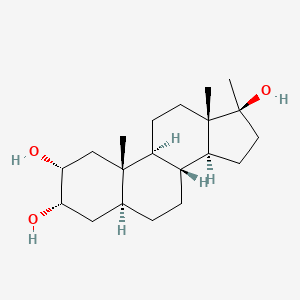
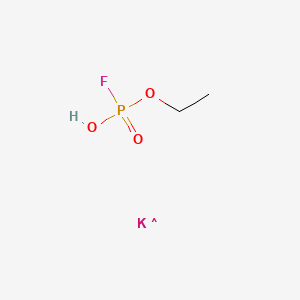
![[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B13424989.png)
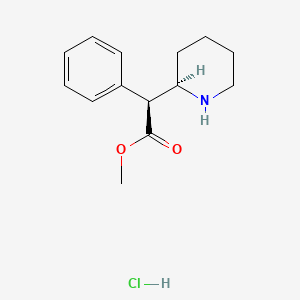
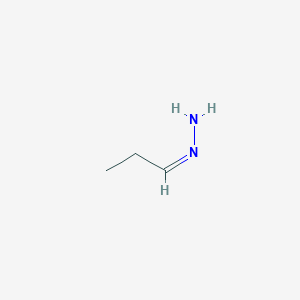
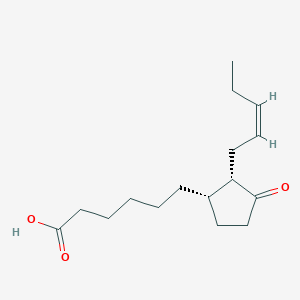
![7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13425005.png)
![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)

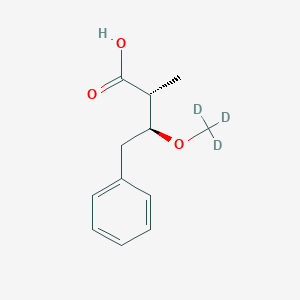
![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)
